Home > Products > Screening Compounds P20060 > Ralaniten acetate
Ralaniten acetate - 1637573-04-6

Ralaniten acetate

Catalog Number: EVT-279721
CAS Number: 1637573-04-6
Molecular Formula: C27H33ClO8
Molecular Weight: 521.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ralaniten Acetate is an orally bioavailable, small molecule inhibitor of the acetate form of ralaniten, a N-terminal domain (NTD) of the androgen receptor (AR), with potential antineoplastic activity. Upon oral administration of ralaniten acetate, ralaniten specifically binds to the NTD of AR, thereby inhibiting both AR activation and the AR-mediated signaling pathway. This inhibits cell growth in AR-overexpressing tumor cells. AR is overexpressed in prostate cancers and is involved in proliferation, survival and chemoresistance of tumor cells.
Overview

Ralaniten acetate is a novel compound that serves as a prodrug for the active form, ralaniten. It is primarily investigated for its potential therapeutic applications in prostate cancer, particularly in cases resistant to conventional androgen receptor inhibitors. Ralaniten and its analogs are unique in their ability to inhibit both full-length androgen receptors and splice variants, such as androgen receptor variant 7, by directly binding to the activation function-1 domain in the amino-terminal domain of the androgen receptor. This mechanism is crucial for blocking protein-protein interactions necessary for androgen receptor transcriptional activity, making it a promising candidate for enhancing prostate cancer treatment strategies .

Source and Classification

Ralaniten acetate is classified as an anti-androgenic compound and is part of a broader category of drugs targeting androgen receptor signaling pathways. It was developed as a next-generation therapeutic agent aimed at overcoming resistance mechanisms associated with existing treatments like enzalutamide and abiraterone. The compound has undergone various phases of clinical trials to assess its efficacy and safety profile in treating advanced prostate cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of ralaniten acetate involves several key steps, typically starting from commercially available precursors. The synthesis pathway includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of specific intermediates that are crucial for the final structure of ralaniten acetate.
  2. Acetylation: The conversion of ralaniten into ralaniten acetate is achieved through acetylation, which enhances its bioavailability as a prodrug.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

The metabolic profiling of ralaniten shows that it undergoes oxidation and glucuronidation in human plasma, indicating its metabolic stability and potential pathways for elimination from the body .

Molecular Structure Analysis

Structure and Data

Ralaniten acetate has a complex molecular structure characterized by its ability to interact with the androgen receptor's amino-terminal domain. The molecular formula is C18_{18}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 314.38 g/mol.

  • Key Functional Groups: The structure includes several functional groups that facilitate binding to the androgen receptor, including aromatic rings and amine functionalities.
  • 3D Configuration: The three-dimensional conformation plays a significant role in its binding affinity and specificity towards the androgen receptor.

The structural details provide insights into how modifications can enhance potency and selectivity against androgen receptor variants .

Chemical Reactions Analysis

Reactions and Technical Details

Ralaniten acetate participates in various chemical reactions, primarily focusing on its conversion to ralaniten upon administration. Key reactions include:

  1. Hydrolysis: In biological systems, ralaniten acetate undergoes hydrolysis to release the active form, ralaniten.
  2. Phase II Metabolism: Following hydrolysis, ralaniten is subject to glucuronidation, which enhances its solubility and facilitates excretion.
  3. Interaction with Androgen Receptor: Ralaniten binds to the amino-terminal domain of the androgen receptor, inhibiting its transcriptional activity.

These reactions are critical for understanding the pharmacokinetics and pharmacodynamics of ralaniten acetate in clinical settings .

Mechanism of Action

Process and Data

Ralaniten functions by targeting the amino-terminal domain of the androgen receptor, effectively disrupting its transcriptional activity. The mechanism involves:

  • Direct Binding: Ralaniten binds specifically to the activation function-1 region within the amino-terminal domain.
  • Inhibition of Dimerization: By preventing dimerization of the androgen receptor, ralaniten inhibits downstream signaling pathways essential for prostate cancer cell proliferation.
  • Impact on Gene Expression: Ralaniten reduces the expression of genes involved in DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents like ionizing radiation.

This multi-faceted approach enhances its therapeutic efficacy against resistant prostate cancer forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ralaniten acetate typically appears as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: Ralaniten acetate is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Analyses such as high-performance liquid chromatography are utilized to assess purity and stability over time .

Applications

Scientific Uses

Ralaniten acetate's primary application lies in oncology, specifically:

  • Prostate Cancer Treatment: It is being explored as a treatment option for metastatic castration-resistant prostate cancer, particularly in patients who have developed resistance to first-line therapies.
  • Combination Therapies: Research indicates that combining ralaniten with ionizing radiation may enhance therapeutic outcomes by increasing DNA damage in cancer cells.

The ongoing clinical trials aim to establish ralaniten's efficacy and safety profile further, potentially leading to new treatment paradigms in prostate cancer management .

Introduction to Androgen Receptor Signaling in Prostate Cancer

Molecular Pathogenesis of Castration-Resistant Prostate Cancer (CRPC)

Castration-resistant prostate cancer (CRPC) remains androgen receptor (AR)-dependent despite suppressed systemic androgens. Key resistance mechanisms include:

  • AR gene amplification: Observed in 20–52% of CRPC cases, leading to hypersensitivity to low androgen levels [6].
  • Intratumoral androgen synthesis: Enables localized testosterone production via enzymes like CYP17A1, sustaining AR activation [3] [6].
  • AR splice variants (AR-Vs): Truncated isoforms (e.g., AR-V7) lack the ligand-binding domain (LBD), exhibit constitutive activity, and correlate with poor prognosis. AR-V7 prevalence exceeds 30% in metastatic CRPC [2] [3] [6].
  • AR mutations: Gain-of-function alterations (e.g., T878A) convert antagonists like enzalutamide into agonists [6].

Table 1: AR-Related Resistance Mechanisms in CRPC

MechanismFrequency in CRPCFunctional Consequence
AR amplification20–52%Hypersensitivity to low androgen levels
AR-V7 expression>30% (mCRPC)Ligand-independent AR signaling
LBD mutations15–25%Antiandrogen agonism/promiscuous ligand binding
Intratumoral androgensUp to 50%Bypass of systemic androgen deprivation

Limitations of Ligand-Binding Domain (LBD)-Targeted Therapies

LBD-targeting agents (e.g., enzalutamide, abiraterone) face intrinsic limitations:

  • Ineffectiveness against AR-Vs: AR-V7 lacks the LBD, rendering antiandrogens and androgen synthesis inhibitors powerless [2] [5] [6].
  • Induction of AR-V expression: Androgen deprivation therapy (ADT) and enzalutamide upregulate AR-Vs, promoting therapy resistance [5].
  • Agonist switching: Mutations like F877L convert enzalutamide into an AR activator [6].
  • Failed synergy with radiotherapy: AR-Vs enhance DNA repair gene expression (e.g., RAD51), countering ionizing radiation (IR)-induced DNA damage. Enzalutamide shows no radiosensitizing effect in AR-V7+ models [2] [5].

Rationale for Targeting the N-Terminal Domain (NTD)

The AR-NTD is the "transcriptional engine" of both full-length AR and AR-Vs:

  • NTD indispensability: Contains Activation Function-1 (AF-1), essential for 90% of AR’s transcriptional activity [6]. The TAU-5 motif (aa 360–485) drives ligand-independent transactivation [3] [6].
  • Structural vulnerability: An intrinsically disordered region with no homology to other nuclear receptors, enabling selective targeting [1] [6].
  • Broad applicability: Inhibiting NTD blocks all AR isoforms, including splice variants and mutated receptors [6].
  • Synergy potential: Preclinical data show NTD inhibition suppresses DNA repair genes (e.g., BRCA1), enhancing radiotherapy efficacy [2] [5].

Table 2: NTD vs. LBD as Therapeutic Targets

PropertyNTD (e.g., Ralaniten)LBD (e.g., Enzalutamide)
Target domainAF-1 (aa 142–485)Ligand-binding pocket
Inhibits full-length ARYesYes
Inhibits AR-V7YesNo
Effect on DNA repair genesSuppresses (e.g., RAD51)No effect
Resistance from AR mutationsMinimalCommon (e.g., F877L, T878A)

Properties

CAS Number

1637573-04-6

Product Name

Ralaniten acetate

IUPAC Name

[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate

Molecular Formula

C27H33ClO8

Molecular Weight

521.0 g/mol

InChI

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3

InChI Key

HGHVYYKTOXUQNT-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Ralaniten acetate

Canonical SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.